N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride
Description
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is an aniline derivative featuring a diethylamino group at the para position of the benzene ring and a (2-methylpropyl)amino-methyl substituent. The 2-methylpropyl (isobutyl) group introduces steric bulk and lipophilicity, while the hydrochloride salt enhances water solubility.
Properties
IUPAC Name |
N,N-diethyl-4-[(2-methylpropylamino)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-5-17(6-2)15-9-7-14(8-10-15)12-16-11-13(3)4;/h7-10,13,16H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHTLSGEPXFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride typically involves multiple steps. One common method includes the alkylation of aniline derivatives. The process begins with the reaction of aniline with diethylamine and 2-methylpropylamine under controlled conditions. The reaction is usually catalyzed by a suitable base, such as sodium hydroxide or potassium carbonate, and carried out in an organic solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Industrial methods also incorporate advanced purification techniques, including distillation and crystallization, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anesthetic agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in pain perception, thereby exerting analgesic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Amino-Methyl Groups
The target compound’s (2-methylpropyl)amino-methyl group distinguishes it from analogs with smaller or unsaturated substituents:
Key Findings :
Positional Isomers and Counterion Variations
Positional isomers and counterion differences significantly alter physicochemical behavior:
Key Findings :
- Positional Effects: The para-substituted diethylamino group in the target compound contrasts with ortho-substituted analogs (e.g., 2-methylaniline derivatives), which may exhibit altered electronic properties and reactivity .
- Salt Form: Dihydrochloride salts (e.g., CAS 1240568-98-2) generally exhibit higher solubility than monohydrochloride forms, critical for API formulation .
Functional Group Modifications
Substitution of the amino-methyl group with heterocyclic or branched chains influences applications:
Key Findings :
- Heterocyclic Groups : Pyridinylmethyl substituents (e.g., CAS 117122-72-2) introduce aromaticity and hydrogen-bonding capacity, broadening utility in catalysis or biomolecular interactions .
- Cyclopropane Rings : The 1-methylcyclopropyl group in CAS 2172473-99-1 creates unique steric and electronic effects, though its applications remain less explored .
Biological Activity
N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C15H28Cl2N2
- Molecular Weight : 307.3 g/mol
It features a tertiary amine and an aniline moiety, which contribute to its unique reactivity and biological interactions. The presence of ethyl groups and a branched alkyl group enhances its nucleophilicity, making it more reactive than simpler aniline derivatives.
This compound primarily acts through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, such as:
- Signal Transduction : The compound may influence cellular signaling mechanisms.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Activation : It may act as a ligand, binding to receptors and altering their activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that similar compounds in its class can disrupt bacterial cell membranes or inhibit essential metabolic processes, leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For example, it has been noted to interact with proteins involved in tumor growth regulation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylaniline | C8H11N | Simpler structure; used in dye manufacturing |
| N,N-Diethyl-4-(aminomethyl)aniline | C12H18N2 | Lacks branched alkyl group; building block in synthesis |
| N,N-Diisopropylaniline | C12H17N | Contains isopropyl groups; different solubility |
The differences in structure influence their reactivity and biological activity profiles.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of this compound:
- Antimicrobial Study : A study published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell membrane integrity .
- Cytotoxicity Assay : In vitro assays indicated that the compound could induce cytotoxic effects in various cancer cell lines. The findings suggested that it may activate apoptotic pathways, leading to increased cell death rates in tumor cells compared to normal cells.
- Pharmacokinetics : Research on related compounds indicates that they undergo extensive hepatic metabolism, which could influence their efficacy and toxicity profiles. Understanding these pharmacokinetic properties is crucial for evaluating their potential therapeutic applications.
Q & A
Q. What are the degradation pathways under accelerated stability conditions (ICH Q1A guidelines)?
- Methodological Answer : Forced degradation (40°C/75% RH, 0.1N HCl/NaOH, UV light) followed by LC-MS/MS identifies primary degradation products:
- Acidic Conditions : Hydrolysis of the ethyl groups to ethanol.
- Oxidative Stress : Formation of N-oxide derivatives (m/z +16) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
